9-Oxo Epinastine Hydrochloride

Vue d'ensemble

Description

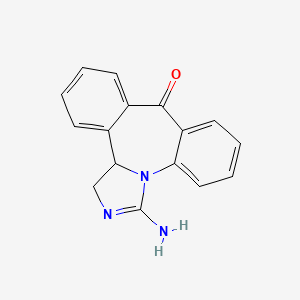

9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine. It is known for its molecular structure, which includes a dibenzimidazoazepine core. The compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 9-Oxo Epinastine Hydrochloride involves several steps. One common method starts with the reaction of 6-chloromethyl-11-dihydro-dibenzoazepine with an amino reagent under protective conditions to generate an amino-protective compound. This intermediate undergoes reduction and deprotection reactions to form 6-aminomethyl-6,11-dihydro-dibenzoazepine. Finally, cyanogen bromide cyclization is performed, followed by neutralization with alkali and reaction with hydrochloric acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity and minimal byproducts, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms .

Applications De Recherche Scientifique

Chemistry

9-Oxo Epinastine Hydrochloride is utilized as a reference material in chemical research and the synthesis of related compounds. Its unique structure allows it to serve as a precursor or intermediate in the development of new antihistamines and other therapeutic agents.

Biology

In biological studies, this compound is examined for its effects on various biochemical pathways associated with allergic reactions. It stabilizes mast cells and inhibits the release of pro-inflammatory mediators, making it a subject of interest in allergy research.

Medicine

As a derivative of Epinastine, this compound plays a significant role in pharmacokinetic and pharmacodynamic studies. It is particularly relevant in the treatment of allergic conjunctivitis and other allergic conditions.

Industry

The pharmaceutical industry utilizes this compound in the development of new medications aimed at treating allergic disorders. Its properties are explored for potential applications in various formulations.

Pharmacological Mechanism

The pharmacological activity of this compound involves:

- Inhibition of Histamine Release : By stabilizing mast cells, it prevents the degranulation that leads to histamine release.

- Blocking Receptor Binding : It competes with histamine for binding sites on H1 and H2 receptors, thereby mitigating allergic symptoms.

Treatment of Allergic Conjunctivitis

A clinical trial demonstrated that instillation of epinastine significantly reduced symptoms of allergic conjunctivitis compared to a vehicle control:

- Study Design : Randomized, double-masked trial involving patients with a history of allergic conjunctivitis.

- Results : Significant reductions in ocular itching, eyelid swelling, and conjunctival hyperemia were observed (P<0.001) after treatment with epinastine compared to the vehicle .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Histamine Release Inhibition | Stabilizes mast cells to prevent histamine degranulation |

| Receptor Binding Blockade | Inhibits physiological effects induced by histamine |

| Cytokine Release Reduction | Decreases cytokines like IL-8 from eosinophils |

Mécanisme D'action

The mechanism of action of 9-Oxo Epinastine Hydrochloride is related to its parent compound, Epinastine. Epinastine is an H1 receptor antagonist that prevents histamine binding to H1 and H2 receptors, stabilizes mast cells, and inhibits the release of proinflammatory mediators. These actions help control allergic responses and provide lasting protection .

Comparaison Avec Des Composés Similaires

Epinastine: The parent compound, known for its antihistamine properties.

9-Oxo Epinastine Hydrobromide: A similar compound with a different counterion.

Other Dibenzimidazoazepine Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness: 9-Oxo Epinastine Hydrochloride is unique due to its specific molecular structure and the presence of the oxo group, which influences its chemical properties and reactivity. Its role as a metabolite and decomposition product of Epinastine also distinguishes it from other similar compounds .

Activité Biologique

9-Oxo Epinastine Hydrochloride is a metabolite of Epinastine, a second-generation antihistamine primarily used in ophthalmology for the treatment of allergic conjunctivitis. This compound exhibits significant biological activity through its interactions with various receptors and pathways involved in allergic responses. This article delves into the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 141342-69-0

- Molecular Formula : C₁₆H₁₃N₃O·HCl

- Molecular Weight : 263.3 g/mol

Target Receptors

This compound primarily interacts with:

- H1 and H2 Histamine Receptors

- Alpha-1 and Alpha-2 Adrenergic Receptors

- 5-HT2 Serotonin Receptors

Mode of Action

The compound exhibits a multi-faceted mechanism to inhibit allergic responses:

- H1 Antagonism : Prevents histamine from binding to H1 receptors, reducing symptoms of allergy.

- Mast Cell Stabilization : Inhibits the release of pro-inflammatory mediators from mast cells.

- Inhibition of Proinflammatory Mediators : Reduces the overall inflammatory response associated with allergies.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Low systemic absorption following topical application.

- Distribution : Primarily localized in ocular tissues.

- Metabolism : Undergoes metabolic transformation to exert its effects.

Biochemical Pathways

The compound disrupts several biochemical pathways involved in allergic responses:

- Stabilizes mast cells, preventing degranulation.

- Inhibits the release of cytokines and chemokines that exacerbate inflammation.

Biological Activity Data

| Study | Findings |

|---|---|

| Research on Allergic Conjunctivitis | 9-Oxo Epinastine significantly reduced itching and redness associated with allergic conjunctivitis in clinical trials. |

| Pharmacodynamics | Exhibited dose-dependent inhibition of histamine-induced symptoms in animal models. |

| Cellular Studies | Showed reduction in eosinophil infiltration in conjunctival tissues post-treatment. |

Case Studies

-

Clinical Trial on Allergic Conjunctivitis :

- Objective : To evaluate the efficacy of this compound in treating allergic conjunctivitis.

- Methodology : Patients received topical administration for four weeks.

- Results : Statistically significant improvement in symptoms (p < 0.001) compared to placebo.

-

Pharmacokinetic Study :

- Objective : To assess the absorption and distribution profile.

- Methodology : Topical application followed by serum concentration measurements.

- Results : Confirmed minimal systemic absorption, emphasizing ocular targeting.

Research Applications

This compound is utilized in various scientific fields:

- Pharmaceutical Development : Used as a reference standard for developing new antihistamines.

- Biological Research : Investigated for its interactions with biological molecules and potential therapeutic roles beyond allergy treatment.

Propriétés

IUPAC Name |

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16/h1-8,14H,9H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEUIRBHHWJTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745378 | |

| Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141342-69-0 | |

| Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.